Product packaging for 2-Oxo-1-pyrrolidinesulfonic acid(Cat. No.:CAS No. 138223-04-8)

2-Oxo-1-pyrrolidinesulfonic acid

Cat. No.: B142093
CAS No.: 138223-04-8
M. Wt: 203.26 g/mol
InChI Key: BPURNKBOSUCGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-1-pyrrolidinesulfonic acid (CAS 138223-04-8) is a specialized heterocyclic building block of interest in medicinal chemistry research. This compound was designed to possess chemical and physico-chemical properties intermediate between two classes of known nootropic agents, the 2-oxo-1-pyrrolidineacetamides (e.g., oxiracetam) and the 1-acyl-2-pyrrolidinones (e.g., aniracetam) . As a sulfonic acid derivative of the pyrrolidinone scaffold, it serves as a key synthetic intermediate for exploring a diverse array of biologically active molecules . While the parent compound was investigated as a potential nootropic agent, studies indicated that it did not show a statistically significant antiamnestic effect in model systems, unlike its related compounds . This highlights its value as a research tool for structure-activity relationship (SAR) studies, helping to delineate the structural features critical for pharmacological activity within this class. Researchers utilize this compound in the synthesis and development of novel 2-oxo-1-pyrrolidine derivatives, a class of compounds with documented research applications in various neurological conditions . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6KNO4S B142093 2-Oxo-1-pyrrolidinesulfonic acid CAS No. 138223-04-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

138223-04-8

Molecular Formula

C4H6KNO4S

Molecular Weight

203.26 g/mol

IUPAC Name

potassium;2-oxopyrrolidine-1-sulfonate

InChI

InChI=1S/C4H7NO4S.K/c6-4-2-1-3-5(4)10(7,8)9;/h1-3H2,(H,7,8,9);/q;+1/p-1

InChI Key

BPURNKBOSUCGAE-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)S(=O)(=O)[O-].[K+]

Canonical SMILES

C1CC(=O)N(C1)S(=O)(=O)[O-].[K+]

Synonyms

2-OPDS
2-oxo-1-pyrrolidinesulfonic acid

Origin of Product

United States

Synthetic Methodologies for 2 Oxo 1 Pyrrolidinesulfonic Acid and Its Structural Analogs

Established Synthetic Pathways to the 2-Oxo-1-pyrrolidine Scaffold

The 2-pyrrolidinone (B116388) ring system is a prevalent structural motif in many biologically active compounds and serves as a crucial building block for the synthesis of 2-oxo-1-pyrrolidinesulfonic acid. acs.orgchemicalbook.com Its synthesis can be broadly categorized into two main approaches: ring-closure reactions to form the heterocyclic ring and the functionalization of a pre-existing pyrrolidinone structure.

Approaches via Ring-Closure Reactions

Ring-closure or cyclization reactions are a fundamental strategy for constructing the 2-pyrrolidinone scaffold. These methods typically involve the intramolecular condensation of a linear precursor containing both an amine and a carboxylic acid or a derivative thereof.

One of the most common industrial methods involves the ammonolysis of γ-butyrolactone. chemicalbook.comguidechem.com This reaction is typically carried out at high temperatures and pressures, reacting γ-butyrolactone with ammonia (B1221849) to yield 2-pyrrolidinone. chemicalbook.com The process can be performed in either the vapor or liquid phase, with the liquid-phase process being widely used. chemicalbook.com

Another classical approach is the Dieckmann cyclization, which has been utilized to synthesize substituted 2,4-dioxo-5-aryl-pyrrolidines. researchgate.net This intramolecular condensation of a diester in the presence of a base is a powerful tool for forming five-membered rings.

More contemporary methods have also been developed. For instance, radical cyclization reactions provide an alternative route. N-allyl-N-(2-bromoethyl)sulfonamides can undergo a 5-exo-trig cyclization to form the pyrrolidine (B122466) ring. acs.org Additionally, a photo-promoted ring contraction of pyridines with silylborane has been reported to produce pyrrolidine derivatives. osaka-u.ac.jp Other notable methods include the intramolecular Schmidt reaction of ω-azido carboxylic acids and the cyclization of amino alcohols. organic-chemistry.org

A variety of catalytic systems have been employed to facilitate these ring closures. For example, N-heterocyclic carbenes (NHCs) have been used to catalyze radical tandem cyclization/coupling reactions to construct highly functionalized 2-pyrrolidinones. rsc.org Transition metals like rhodium and iridium have also been utilized in catalytic cyclization processes. organic-chemistry.org

Functionalization of Pre-formed Pyrrolidinones

The functionalization of a pre-existing 2-pyrrolidinone ring offers a versatile approach to introduce desired substituents. The nitrogen atom of the pyrrolidinone is a key site for functionalization. The hydrogen on the nitrogen is acidic enough to be removed by a base, allowing for N-alkylation or N-acylation reactions. chemicalbook.com For example, in the presence of a base, 2-pyrrolidone can react with alkyl halides to produce N-alkyl pyrrolidones. chemicalbook.com

The carbonyl group at the C2 position can also be a site for modification, although it is less common for the synthesis of the target compound class. Hydrogenation of the carbonyl group can lead to the formation of pyrrolidine. chemicalbook.com

Furthermore, the carbon atoms of the pyrrolidinone ring can be functionalized. For instance, electrochemical oxidative cyclization has been used for the functionalization of 2-pyrrolidinones. acs.org This method allows for the introduction of various functional groups onto the pyrrolidinone scaffold.

Introduction of the Sulfonic Acid Moiety onto the Pyrrolidinone Nucleus

Once the 2-oxo-1-pyrrolidine scaffold is in hand, the next critical step is the introduction of the sulfonic acid group at the nitrogen atom. This can be achieved through direct sulfonation or via the formation of a sulfamate (B1201201) intermediate.

Direct Sulfonation Reactions

Direct sulfonation involves the reaction of the 2-pyrrolidinone with a sulfonating agent. A common method for the synthesis of N-sulfonated heterocycles involves the use of chlorosulfonic acid. scielo.br The reaction of an amine with chlorosulfonic acid can lead to the formation of the corresponding sulfamic acid. While specific examples for the direct sulfonation of 2-pyrrolidinone to yield this compound are not extensively detailed in the provided results, this general approach is a plausible and established method for N-sulfonation. unifi.it

Sulfamate Formation Methodologies

An alternative and often milder approach to introduce the sulfonic acid group is through the formation of a sulfamate. This can be achieved by reacting the pyrrolidinone with a suitable sulfamoylating agent. For instance, the reaction of α-amino acids with chlorosulfonyl isocyanate can lead to the formation of sulfamides, which can then be cyclized to form sulfahydantoins, a related class of N-sulfonated heterocycles. nih.gov This methodology highlights the use of isocyanates in forming the N-SO2 bond.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound has been explored, particularly in the context of developing potential nootropic agents. nih.gov These derivatives often feature modifications on the pyrrolidinone ring.

The general synthetic strategy involves preparing a substituted 2-pyrrolidinone scaffold first, followed by the introduction of the sulfonic acid group. For example, various substituted pyrrolidine-2,5-diones have been synthesized and subsequently N-sulfonylated. researchgate.net The synthesis of these diones often involves a three-step process of carbamoylation-sulfamoylation, deprotection, and condensation, sometimes utilizing a heteropolyacid catalyst. researchgate.net

Derivatization Strategies from 2-Oxo-1-pyrrolidineacetamides and 1-Acyl-2-pyrrolidinones

The synthesis of derivatives of this compound often involves modifying precursor molecules like 2-oxo-1-pyrrolidineacetamides and 1-acyl-2-pyrrolidinones. nih.gov The derivatization of these foundational structures allows for the fine-tuning of the final compound's properties.

1-Acyl-2-pyrrolidinone derivatives can be synthesized through the acylation of 2-pyrrolidinone. nih.govacs.org This typically involves reacting 2-pyrrolidinone with an appropriate acylating agent, such as an acyl chloride or anhydride, to introduce the desired acyl group at the nitrogen atom. For instance, several 1-acyl-2-pyrrolidinone derivatives have been synthesized as analogs of gamma-aminobutyric acid (GABA). nih.gov The stability of these compounds can be influenced by the nature of the acyl chain. nih.gov

Similarly, 2-oxo-1-pyrrolidineacetamide structures serve as versatile starting points. A practical synthesis route for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate, begins with the reaction of L-proline with chloroacetyl chloride. beilstein-journals.org The resulting N-acylated product can then be converted into the corresponding amide, providing a scaffold that can be further modified. beilstein-journals.org This highlights a common strategy where the pyrrolidinone ring is first established and then functionalized.

Stereoselective Synthesis of Chiral 2-Oxo-1-pyrrolidine Derivatives

The creation of specific stereoisomers of 2-oxo-1-pyrrolidine derivatives is crucial, as the biological activity of chiral molecules is often dependent on their three-dimensional structure. Stereoselective synthesis methods, which control the formation of stereocenters, are therefore highly valuable. nih.gov These methods can be broadly categorized into two approaches: the functionalization of an existing optically pure cyclic precursor, such as proline or 4-hydroxyproline, or the stereoselective cyclization of acyclic starting materials. nih.gov

Asymmetric catalysis has become a powerful tool for constructing complex chiral molecules, including pyrrolidinone derivatives, in an enantioselective manner. nih.gov Organocatalysis, in particular, has seen significant advancements, with proline and its derivatives emerging as highly effective catalysts for various transformations. nih.govnih.gov These catalysts operate through mechanisms like iminium ion activation and can facilitate reactions under mild, environmentally friendly conditions. researchgate.netmdpi.com

The development of diarylprolinol silyl (B83357) ethers represented a major breakthrough, enabling the efficient asymmetric functionalization of aldehydes. nih.govnih.gov The strategic design of catalysts, including the introduction of specific substituents on the pyrrolidine ring, allows for fine-tuning of their stereo-controlling ability and reactivity. nih.gov For example, dipeptide organocatalysts incorporating a threonine moiety have been synthesized and used to achieve high enantioselectivity. mdpi.com

Table 1: Examples of Asymmetric Catalysis in Pyrrolidine Synthesis
Catalyst TypeReactionKey FeaturesReference
L-prolineIntermolecular Aldol (B89426) ReactionSeminal work in modern organocatalysis. nih.gov nih.gov, nih.gov
Diarylprolinol silyl ethersAsymmetric functionalization of aldehydesBreakthrough for efficient aldehyde functionalization. nih.gov nih.gov, nih.gov
trans-4-Hydroxy-(S)-prolinamideAsymmetric Aldol ReactionUsed with low catalyst loading under solvent-free conditions. mdpi.com mdpi.com
Chiral Phosphoric AcidIntramolecular aza-Michael cyclization'Clip-Cycle' synthesis yielding enantioenriched pyrrolidines. whiterose.ac.uk whiterose.ac.uk

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. Several methods have been developed to produce pyrrolidine derivatives with high diastereoselectivity.

One such approach involves the palladium-catalyzed reaction of γ-(N-acylamino) alkenes with aryl bromides, which forms two chemical bonds in a single step with high levels of diastereocontrol. organic-chemistry.org Another strategy is the diastereoselective synthesis of pyrrolidines from readily available chiral N-allyl oxazolidines. nih.gov This method utilizes a tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization sequence to construct the pyrrolidine ring. nih.gov Furthermore, the cycloaddition of in situ generated nitrile oxides to functionalized Δ1-pyrrolines has been shown to proceed with high diastereoselectivity to form tetrahydropyrrolo[1,2-d]oxadiazoles. nih.gov

Table 2: Diastereomeric Ratios in Lewis Acid-Catalyzed Synthesis of 2-Oxo-oligopyrrolidines
Lewis AcidSolventYield (%)Diastereomeric Ratio (d.r.)
MsOHToluene201.0:1.8
BF₃·OEt₂Toluene671.0:1.6
SnCl₄Toluene431.0:1.9
TMSOTfToluene931.3:1.0
Sc(OTf)₃Toluene881.6:1.0
Sc(OTf)₃CHCl₃1004.0:1.0
Data adapted from a study on the synthesis of 2-oxo-oligopyrrolidines, showcasing the effect of different Lewis acids on the diastereomeric ratio. researchgate.net

One-Pot Synthetic Procedures for N-Substituted Pyrrolidinone Sulfamates

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. A series of this compound derivatives have been synthesized, highlighting the direct construction of this specific scaffold. nih.gov

While the direct one-pot synthesis of N-substituted pyrrolidinone sulfamates is a specific goal, broader one-pot methodologies for related structures provide valuable insights. For example, a novel one-pot method for creating densely functionalized pyrrolidinones involves a Smiles-Truce aryl transfer cascade. acs.org This metal-free reaction proceeds from commercially available starting materials using only a simple base treatment and heating. acs.org Other one-pot procedures have been developed for various N-heterocyclic compounds, such as the synthesis of tetrasubstituted pyrroles from α-(alkylideneamino)nitriles nih.gov and the synthesis of N-iodo sulfoximines from sulfides, which demonstrates the formation of a sulfur-nitrogen bond in a cascade process. nih.gov

Palladium-Catalyzed Methods for Pyrrolidinone Derivative Preparation

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Several palladium-catalyzed methods have been developed for the preparation of pyrrolidinone and pyrrolidine derivatives.

A notable example is a palladium(II)-catalyzed enantio- and diastereoselective synthesis of complex pyrrolidine derivatives. acs.orgnih.govnih.gov This reaction proceeds through an initial intramolecular nucleopalladation of a tethered amine onto an alkene, which forms the pyrrolidine ring. acs.orgnih.gov The resulting palladium intermediate can then be intercepted by a second, external nucleophile, allowing for the introduction of diverse functional groups with high stereocontrol. acs.org Other palladium-catalyzed methods include the intramolecular hydroamination of unactivated alkenes organic-chemistry.org and the trimethylenemethane cycloaddition reaction to form the pyrrolidine skeleton. google.com

Green Chemistry Principles in the Synthesis of this compound and its Analogs

The principles of green chemistry are increasingly being integrated into the synthesis of pyrrolidinone derivatives to minimize environmental impact and enhance safety. This involves using less hazardous solvents, renewable feedstocks, and more efficient reaction conditions.

One approach is the use of alternative energy sources, such as microwave-assisted organic synthesis (MAOS), which can increase synthetic efficiency and reduce reaction times for pyrrolidine synthesis. nih.gov Another green strategy is the use of biocatalysis. Enzymatic reactions, such as those mediated by aldolases, can construct carbon-carbon bonds with high stereoselectivity under mild, aqueous conditions, aligning well with green chemistry principles. nih.gov

The choice of solvent is also a key consideration. N-Butylpyrrolidinone has been proposed as a non-toxic, biodegradable alternative to reprotoxic dipolar aprotic solvents like N-methylpyrrolidinone (NMP). rsc.org Furthermore, developing solvent-free reaction conditions is a major goal. For instance, asymmetric aldol reactions have been successfully performed with low catalyst loading under solvent-free conditions. mdpi.com Mechanical activation using a ball mill has also been employed for the direct, solvent-free, and catalyst-free condensation to produce pyrimidine (B1678525) derivatives, a methodology that could be adapted for pyrrolidinone synthesis. researchgate.net The use of biomass-derived starting materials, such as levulinic acid, for the synthesis of N-alkyl-5-methyl-2-pyrrolidones, also represents a significant step towards more sustainable chemical production. researchgate.net

Chemical Reactivity and Transformation Studies of 2 Oxo 1 Pyrrolidinesulfonic Acid

Reactivity of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is a powerful electron-withdrawing group and a strong acid, which governs much of the molecule's reactivity. Its chemical transformations primarily involve reactions at the sulfur atom, leading to the formation of various derivatives.

The sulfonic acid functionality of 2-oxo-1-pyrrolidinesulfonic acid can be converted into its corresponding esters and amides. These reactions typically proceed through the activation of the sulfonic acid, often by converting it into a more reactive species like a sulfonyl chloride.

Esterification: The formation of sulfonate esters from this compound can be achieved by reacting an activated form of the acid with an alcohol. While specific studies on the esterification of this compound are not extensively detailed in the available literature, the general principles of sulfonic acid esterification apply. A common method involves the initial conversion of the sulfonic acid to its sulfonyl chloride, followed by reaction with an alcohol in the presence of a base to neutralize the HCl byproduct.

Amidation: Similarly, sulfonamides can be synthesized from this compound. A study on the synthesis of various derivatives of this compound for nootropic activity suggests the feasibility of such transformations. nih.gov The synthesis of N-sulfonyl-β-lactams from sulfonyl chlorides and amines provides a well-established protocol that can be extrapolated to the amidation of this compound. nih.gov The reaction would likely involve the conversion of the sulfonic acid to its sulfonyl chloride, which is then reacted with a primary or secondary amine.

A general scheme for these transformations is presented below:

Table 1: General Scheme for Esterification and Amidation of this compound

StepReactantReagentProductDescription
Activation This compoundThionyl chloride (SOCl₂) or similar2-Oxo-1-pyrrolidinesulfonyl chlorideConversion of the sulfonic acid to the more reactive sulfonyl chloride.
Esterification 2-Oxo-1-pyrrolidinesulfonyl chlorideAlcohol (R-OH), Base (e.g., pyridine)Alkyl 2-oxo-1-pyrrolidinesulfonateFormation of the sulfonate ester.
Amidation 2-Oxo-1-pyrrolidinesulfonyl chlorideAmine (RNH₂ or R₂NH), BaseN-substituted 2-oxo-1-pyrrolidinesulfonamideFormation of the sulfonamide.

Note: This table represents a generalized synthetic approach based on standard organic chemistry principles, as specific literature data for these reactions on this compound is limited.

The strong acidity of the sulfonic acid group and the basic nature of the amide oxygen in the pyrrolidinone ring allow for the formation of salts and the potential for zwitterionic character.

Salt Formation: As a strong acid, this compound readily reacts with bases to form sulfonate salts. Treatment with inorganic bases like sodium hydroxide (B78521) or potassium carbonate will deprotonate the sulfonic acid to yield the corresponding metal sulfonate salt.

Studies on the structurally related p-(2-oxo-1-pyrrolidinyl)benzenesulfonic acid have shown that in the solid state, it exists as an O-protonated dipolar ion (zwitterion). osti.gov In this form, the protonated amide cation and the sulfonate anion are linked by strong intermolecular hydrogen bonds. osti.gov It is plausible that this compound exhibits similar behavior, particularly in the solid state or in non-polar solvents. In aqueous solution, the sulfonic acid group would be deprotonated, while the degree of protonation of the weakly basic carbonyl oxygen would depend on the pH of the solution. The study of N-alkylaminomethanesulfonic acids also highlights the formation and properties of zwitterionic structures in related compounds. nih.gov

Reactivity of the Pyrrolidinone Ring

The pyrrolidinone ring contains a lactam (a cyclic amide) functionality, which presents several sites for chemical reactions. The carbonyl group is susceptible to nucleophilic attack, and the ring itself can undergo cleavage or expansion under certain conditions.

The carbonyl carbon of the pyrrolidinone ring is electrophilic and can be attacked by nucleophiles. nih.govyoutube.com However, the reactivity is generally lower than that of ketones due to the resonance delocalization of the nitrogen lone pair, which reduces the partial positive charge on the carbonyl carbon. The presence of the strongly electron-withdrawing sulfonyl group on the nitrogen atom is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted 2-pyrrolidinone (B116388).

General nucleophilic addition reactions involve the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions. For instance, reaction with strong reducing agents like lithium aluminum hydride would likely reduce the carbonyl group.

Given the enhanced electrophilicity of the carbonyl carbon in this compound, it could potentially undergo condensation with strong nucleophiles. However, the acidic nature of the sulfonic acid group might interfere with base-catalyzed condensation reactions unless it is protected or in its salt form.

The lactam ring of this compound can be opened under certain conditions. Amides are generally stable, but the ring strain in the five-membered ring and the presence of the N-sulfonyl group can facilitate ring-opening reactions.

Ring-Opening: Hydrolysis of the amide bond under either acidic or basic conditions would lead to the ring-opened product, 4-(sulfonamido)butanoic acid. Studies on p-(2-oxo-1-pyrrolidinyl)benzenesulfonic acid have shown that the amide bond of the lactam ring undergoes hydrolysis in concentrated hydrochloric acid. osti.gov The N-sulfonyl group makes the amide carbonyl more susceptible to nucleophilic attack, which can lead to ring cleavage. Ring-opening of N-sulfonylated β-lactams is also a known reaction, suggesting that N-sulfonylated γ-lactams like this compound would undergo similar transformations. nih.gov

Ring-Expansion: While less common, ring-expansion reactions of pyrrolidine (B122466) derivatives have been documented. acs.org These reactions often involve the formation of a strained bicyclic intermediate, which then undergoes nucleophilic attack to yield a larger ring system. For example, the ring expansion of certain pyrrolidines to azepanes has been achieved. acs.org Although no specific examples for this compound are reported, the possibility of such transformations under specific synthetic conditions cannot be ruled out.

Transformations Involving Side Chains and Substituents

The reactivity of the pyrrolidinone core and its substituents allows for a wide range of chemical modifications, leading to the generation of diverse molecular architectures with potential applications in various fields of chemistry and pharmacology.

The pyrrolidinone scaffold allows for a variety of functional group interconversions, enabling the synthesis of a wide array of derivatives. Research has demonstrated the synthesis of highly functionalized 2-pyrrolidinone derivatives through methods like N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization. rsc.org This transition-metal-free approach exhibits a broad substrate scope and high efficiency, accommodating various functional groups. rsc.org

Derivatives of 2-pyrrolidinone can be synthesized with inhibitory activity against enzymes like autotaxin. nih.gov For instance, optically active 2-pyrrolidinone and pyrrolidine derivatives, including hydroxamic acids, carboxylic acids, and boronic acid derivatives, have been synthesized and evaluated for their inhibitory potential. nih.gov

Furthermore, multicomponent reactions provide an eco-friendly pathway to polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. These compounds can be further functionalized at the 3-position with nucleophiles such as amines. beilstein-journals.org The presence of an acyl group at the 4-position also allows for nucleophilic addition reactions, expanding the range of possible derivatives. beilstein-journals.org

The following table summarizes various functional group interconversions on the pyrrolidinone ring and the resulting derivatives:

Starting MaterialReagents and ConditionsResulting Derivative Type
Alkenyl isocyanatesN-heterocyclic carbene (NHC) catalysisHighly functionalized 2-pyrrolidinones
Optically active 2-pyrrolidinone precursorsVarious, leading to hydroxamic acids, carboxylic acids, boronic acidsEnzyme inhibitors (e.g., for autotaxin)
Aromatic aldehydes, amines, and dialkyl acetylenedicarboxylateEco-friendly multicomponent reactionsPolysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones
4-Acetyl-3-hydroxy-3-pyrroline-2-onesAliphatic amines in ethanol1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) enamines

The pyrrolidinone ring serves as a versatile building block in the synthesis of complex polycyclic systems. These intricate molecular architectures are often inspired by natural products and are of significant interest due to their potential biological activities.

One approach involves the use of chiral vinyl epoxides and subsequent ring-closing metathesis of the resulting dienes to form 2,5-dihydropyrroles. researchgate.net These intermediates are highly adaptable and can be converted into various 1-azabicyclic ring systems, which are core structures in many alkaloids. researchgate.net

Another strategy focuses on the synthesis of isoindolo[2,1-b]pyrrolo[1,2-d] beilstein-journals.orgnih.govbenzodiazocine and isoindolo[1,2-d]pyrrolo[1,2-a] rsc.orgnih.govbenzodiazocine systems. researchgate.net These polycyclic structures are assembled from precursors like 2-(2-methoxycarbonyl)benzylphthalimide. researchgate.net The synthesis involves a series of reactions, including reduction, chlorination, amination, and subsequent cyclization steps to construct the final fused ring system. researchgate.net

The following table outlines examples of polycyclic systems synthesized from pyrrolidinone-related precursors:

Precursor/IntermediateSynthetic StrategyResulting Polycyclic System
Chiral vinyl epoxidesAminolysis followed by ring-closing metathesis1-Aza-[2+n.3.0] bicyclic ring systems (e.g., indolizidine alkaloids)
2-(2-Methoxycarbonyl)benzylphthalimideReduction, chlorination, amination, and cyclizationIsoindolo[2,1-b]pyrrolo[1,2-d] beilstein-journals.orgnih.govbenzodiazocine
Ethyl α-bromohomophthalateMulti-step synthesisIsoindolo[1,2-d]pyrrolo[1,2-a] rsc.orgnih.govbenzodiazocine

The development of stereoselective synthesis methods for pyrrolidine-containing drugs often starts from cyclic precursors like proline and 4-hydroxyproline. nih.gov These are then elaborated through various synthetic steps to yield complex molecules. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Oxo-1-pyrrolidinesulfonic acid in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

1D and 2D NMR Techniques for Connectivity and Configuration

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer the initial and fundamental insight into the molecule's structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling patterns. For this compound, the protons on the pyrrolidone ring would exhibit characteristic chemical shifts and multiplicities. The methylene (B1212753) protons (at C3, C4, and C5) would likely appear as complex multiplets due to their diastereotopic nature and coupling to each other.

The ¹³C NMR spectrum indicates the number of unique carbon atoms. The carbonyl carbon (C2) of the lactam ring would be readily identifiable by its characteristic downfield chemical shift (typically in the 170-180 ppm range). The other carbon atoms of the pyrrolidine (B122466) ring would resonate at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~175
C3~2.2~31
C4~2.0~18
C5~3.6~45

Note: These are predicted values and can vary based on solvent and other experimental conditions.

Dynamic NMR Studies of Conformational Changes

The five-membered pyrrolidone ring in this compound is not planar and can undergo conformational changes, primarily through a process known as pseudorotation. Dynamic NMR (DNMR) spectroscopy can be utilized to study the energetics of these conformational interconversions. By acquiring spectra at different temperatures, it is possible to observe changes in the line shape of the NMR signals. At low temperatures, where the conformational exchange is slow on the NMR timescale, distinct signals for different conformers may be observed. As the temperature increases, these signals broaden and eventually coalesce into a time-averaged signal. Analysis of these line shape changes allows for the determination of the activation energy barriers for the conformational changes, providing valuable insight into the flexibility and dynamic nature of the pyrrolidone ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net This precision allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₄H₇NO₄S), the expected exact mass would be calculated and compared to the experimental value, typically with a mass accuracy in the parts-per-million (ppm) range, to confirm its chemical formula.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is employed to gain structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. miamioh.edu Key fragmentations would likely include the loss of the SO₃ group, cleavage of the pyrrolidone ring, and loss of carbon monoxide from the lactam carbonyl group. By piecing together the observed fragment ions, the connectivity of the atoms within the molecule can be confirmed.

Table 2: Plausible MS/MS Fragmentation Pathways for this compound

Precursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossInferred Structural Moiety
[M-H]⁻[M-H-SO₃]⁻SO₃ (80 Da)Loss of sulfonic acid group
[M-H]⁻[C₄H₆NO]⁻HSO₄⁻Pyrrolidone moiety
[C₄H₆NO]⁻[C₃H₆N]⁻CO (28 Da)Loss of carbonyl group

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net These methods are highly effective for identifying functional groups and studying intermolecular interactions. nih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. rsc.org The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretch of the lactam (around 1680-1700 cm⁻¹) and the characteristic stretches of the sulfonyl group (S=O), which typically appear as two strong bands in the regions of 1340-1380 cm⁻¹ (asymmetric) and 1150-1190 cm⁻¹ (symmetric). nih.gov The N-S stretching vibration would also be present, albeit likely weaker.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. sapub.org While the C=O stretch is also observable in the Raman spectrum, the S=O and S-N stretches are often strong and easily identifiable. Raman spectroscopy is particularly useful for studying the molecule in aqueous solutions, as water is a weak Raman scatterer.

Together, IR and Raman spectra provide a comprehensive vibrational profile of this compound, confirming the presence of its key functional groups and offering insights into its bonding and potential intermolecular interactions, such as hydrogen bonding. osti.govnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity
C=O (Lactam)Stretching1680 - 1700Strong (IR)
S=O (Sulfonyl)Asymmetric Stretching1340 - 1380Strong (IR, Raman)
S=O (Sulfonyl)Symmetric Stretching1150 - 1190Strong (IR, Raman)
C-N (Lactam)Stretching1250 - 1350Medium
N-S (Sulfonamide)Stretching900 - 950Medium
CH₂Stretching2850 - 2960Medium

X-ray Crystallography for Definitive Solid-State Structure Determination

A key analogue, p-(2-oxo-1-pyrrolidinyl)benzenesulfonic acid, has been studied, revealing that in its solid state, it exists as an O-protonated dipolar ion. osti.gov This zwitterionic form is characterized by a protonated amide cation and a sulfonate anion, which are interconnected through a robust intermolecular hydrogen bond. osti.gov This observation suggests that this compound would also likely exhibit a zwitterionic character in the solid state, with the acidic proton from the sulfonic acid group transferring to the carbonyl oxygen of the pyrrolidinone ring.

The crystal structure of another related compound, the racemic form of 2-(2-oxo-1-pyrrolidinyl)butyramide, demonstrates the formation of centrosymmetric dimers connected by strong hydrogen bonds between the amide hydrogen and the carbonyl oxygen of the pyrrolidinone ring. nih.gov This highlights the propensity of the 2-oxopyrrolidine moiety to engage in significant hydrogen bonding, a feature that would undoubtedly dominate the crystal packing of this compound. These interactions lead to the formation of layered structures held together by weaker van der Waals forces. nih.gov

Based on these related structures, a hypothetical solid-state structure for this compound would involve strong intermolecular hydrogen bonds between the protonated carbonyl group and the sulfonate group of an adjacent molecule, leading to the formation of extended supramolecular assemblies.

Interactive Data Table: Crystallographic Data for Related Pyrrolidinone Derivatives

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
p-(2-oxo-1-pyrrolidinyl) benzenesulfonic acidNot SpecifiedNot SpecifiedStrong intermolecular hydrogen bond between protonated amide and sulfonate ion. osti.gov
2-(2-oxo-1-pyrrolidinyl) butyramide (B146194) (racemic)MonoclinicP2₁/cHydrogen bonding between secondary amide hydrogen and oxopyrrolidine group, forming centrosymmetric dimers. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an indispensable tool for investigating the stereochemical features of chiral molecules. youtube.com This technique measures the differential absorption of left and right circularly polarized light, providing information about the secondary structure of proteins and the absolute configuration of chiral centers in smaller molecules. youtube.comyoutube.com

For chiral derivatives of this compound, where a stereocenter could be introduced, for instance, by substitution on the pyrrolidinone ring, CD spectroscopy would be highly informative. The resulting CD spectrum, with its characteristic positive and negative bands, would serve as a unique fingerprint for a specific enantiomer. youtube.com This allows for the differentiation between enantiomers and the determination of enantiomeric excess.

The application of CD spectroscopy is crucial in pharmaceutical research where the chirality of a drug molecule can significantly influence its biological activity. youtube.com For example, the well-known compound levetiracetam, the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide (B32628), is an effective antiepileptic agent, whereas its (R)-enantiomer is inactive. google.com CD spectroscopy would be a primary method to confirm the stereochemical integrity of such chiral derivatives of this compound during synthesis and quality control.

While specific CD spectra for chiral derivatives of this compound are not available in the reviewed literature, the principles of the technique strongly support its application for their stereochemical characterization.

Other Advanced Spectroscopic Techniques for Supramolecular Interactions

The study of supramolecular interactions, which are non-covalent forces such as hydrogen bonding and van der Waals forces, is critical to understanding the assembly and function of molecular systems. aps.org For this compound, several advanced spectroscopic techniques can be employed to probe these interactions.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is highly sensitive to the chemical environment of functional groups. In the case of p-(2-oxo-1-pyrrolidinyl)benzenesulfonic acid, vibrational spectra were instrumental in confirming the O-protonated dipolar ion structure and the presence of a very strong intermolecular hydrogen bond. osti.gov Similar analyses on this compound would elucidate the nature and strength of hydrogen bonding in its various states.

Nuclear Magnetic Resonance (PMR) spectroscopy, as used in the study of p-(2-oxo-1-pyrrolidinyl)benzenesulfonic acid, can also provide evidence of protonation sites and intermolecular interactions through chemical shift changes and the observation of through-space correlations (e.g., via Nuclear Overhauser Effect spectroscopy, NOESY). osti.gov

Furthermore, advanced mass spectrometry techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), can be utilized to study supramolecular complexes in the gas phase. nih.gov While primarily a quantitative technique, the fragmentation patterns observed in MS/MS can sometimes provide indirect evidence of the strength of intermolecular interactions within a complex.

These advanced spectroscopic methods, in concert with X-ray crystallography, provide a powerful arsenal (B13267) for the detailed investigation of the supramolecular chemistry of this compound and its derivatives.

Computational Chemistry and Theoretical Investigations of 2 Oxo 1 Pyrrolidinesulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of a molecule's electronic structure and geometry.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution and energy of its electrons (electronic structure). For 2-Oxo-1-pyrrolidinesulfonic acid, a DFT study would calculate key parameters such as bond lengths, bond angles, and dihedral angles, providing a precise 3D model of the molecule. This optimized geometry is the foundation for all other computational analyses. Furthermore, DFT calculations would reveal the electronic properties that govern the molecule's behavior. While general principles of DFT are well-established nih.govgoogle.comgoogle.com, specific optimized coordinates and electronic structure data for this compound are not documented in the searched literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sigmaaldrich.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov An analysis for this compound would identify the regions of the molecule most likely to be involved in chemical reactions. For instance, the location of the HOMO would indicate the probable site of electrophilic attack, whereas the LUMO would indicate the site for nucleophilic attack. Without specific studies, the HOMO-LUMO energies and their distribution on the this compound framework remain undetermined.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govresearchgate.net These maps are invaluable for predicting intermolecular interactions, such as how a molecule might bind to a biological target. For this compound, an ESP map would likely show a negative potential around the oxygen atoms of the sulfonyl and carbonyl groups, indicating regions susceptible to electrophilic attack. Conversely, positive potential might be found around the hydrogen atoms. While the methodology for creating such maps is well-understood, a specific ESP map and detailed charge distribution analysis for this compound has not been published.

Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions and understanding the role of catalysts.

Reaction Pathway Elucidation and Transition State Analysis

By modeling the energy changes as reactants transform into products, computational methods can elucidate detailed reaction pathways. This involves identifying intermediates and, crucially, the high-energy transition states that represent the energy barriers to a reaction. Analysis of the transition state provides critical information about the reaction's feasibility and rate. For reactions involving this compound, this type of analysis would clarify how it is formed or how it participates in subsequent chemical transformations. At present, there are no available studies in the literature that computationally map the reaction pathways or analyze the transition states for this specific compound.

Catalytic Mechanism Prediction

If this compound were to be investigated for its catalytic activity, computational modeling would be a key tool. Theoretical models can predict how a molecule might act as a catalyst, for example, by stabilizing a transition state or by activating a substrate. These studies can guide the design of more efficient catalysts and experiments. General computational approaches for catalyst design are an active area of research researchgate.net, but the potential catalytic mechanisms of this compound have not been computationally explored in the available literature.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure and dynamic behavior of molecules. For this compound, such studies would be invaluable in characterizing the flexibility of the pyrrolidone ring and the orientation of the sulfonic acid group.

Conformational Analysis: This would involve mapping the potential energy surface of the molecule to identify stable, low-energy conformations (rotamers and conformers). Key dihedral angles, such as those defining the puckering of the five-membered ring and the rotation around the N-S bond, would be systematically varied to locate energy minima. The results of such an analysis would reveal the preferred shapes the molecule adopts in different environments.

Molecular Dynamics Simulations: MD simulations would provide a time-resolved view of the molecule's atomic motions. nih.govresearchgate.net By simulating the molecule in a virtual environment (e.g., in a box of water molecules to mimic aqueous solution), researchers could observe how its conformation changes over time, the stability of intramolecular hydrogen bonds, and its interactions with solvent molecules. nih.govresearchgate.net This data is crucial for understanding how the molecule behaves in a biological context.

Despite the utility of these methods, specific studies detailing the conformational analysis or molecular dynamics simulations of this compound have not been identified in the reviewed literature.

Structure-Reactivity Relationships and Design Principles

Structure-reactivity relationships (SRR) and the design principles derived from them are fundamental to medicinal chemistry and materials science. These studies aim to correlate a molecule's structural features with its chemical reactivity or biological activity.

Structure-Reactivity Relationships: For this compound, SRR studies would investigate how modifications to its chemical structure affect its properties. For instance, quantitative structure-activity relationship (QSAR) models could be developed to correlate physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) with a specific biological endpoint. nih.gov Such models are instrumental in predicting the activity of novel derivatives.

Design Principles: Based on SRR data, design principles for new molecules with enhanced or targeted properties could be established. For example, if a particular conformation or electronic distribution is found to be crucial for activity, new derivatives can be designed to favor that state. In one study, a series of this compound derivatives were synthesized as potential nootropic agents, designed to have properties intermediate between other known agents like oxiracetam (B1678056) and aniracetam. nih.gov However, these derivatives did not show statistically significant antiamnestic activity in the model studied, indicating that the specific structural modifications did not lead to the desired biological effect. nih.gov

Detailed computational studies that would underpin robust design principles for this specific compound, such as molecular docking with biological targets or the development of predictive QSAR models, are not extensively reported. nih.govnih.gov

Applications in Advanced Chemical Synthesis and Materials Science

2-Oxo-1-pyrrolidinesulfonic Acid as a Synthetic Building Block

The pyrrolidone scaffold is a privileged structure in medicinal chemistry and materials science, and its derivatization is a key strategy for accessing novel molecular architectures.

The 2-pyrrolidone ring system is a fundamental component in a vast array of more complex heterocyclic structures, including many with significant biological activity. mdpi.com The core structure of this compound serves as a valuable starting point for the synthesis of advanced heterocyclic compounds. The lactam functionality can undergo various chemical transformations, such as reduction, hydrolysis, or reaction with organometallic reagents, to introduce diversity.

The pyrrolidine (B122466) ring is a key structural motif found in numerous natural products, pharmaceuticals, and synthetic compounds. mdpi.com Its derivatives are precursors in the synthesis of a wide range of biologically active molecules, including alkaloids and peptide hormones. mdpi.com For instance, the synthesis of spirocyclic pyrrolidines, which are considered advanced building blocks in drug discovery, often utilizes pyrrolidone-based precursors. nih.gov Methodologies have been developed for constructing highly functionalized 2-pyrrolidinones through various catalytic processes. rsc.org These strategies underscore the potential of using substituted pyrrolidones like this compound to generate novel heterocyclic systems. The presence of the sulfonic acid group offers a handle for further functionalization or can influence the reactivity and solubility of the molecule and its downstream products.

Precursor Type Resulting Heterocyclic System Significance Reference
2-Pyrrolidinone (B116388) DerivativesHighly functionalized 2-pyrrolidinonesTransition-metal-free synthesis, broad substrate scope. rsc.org
Pyrrolidine-2,3-dionesDimeric and trimeric scaffoldsPotential antimicrobial agents. nih.gov
(Hetero)alicyclic ketonesSpirocyclic pyrrolidinesAdvanced building blocks for drug discovery, synthesis of antibacterial agents. nih.gov
2-Oxo-1-pyrrolidine derivativesVaried complex structuresKey intermediates for compounds used in treating neurological disorders. google.comgoogle.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, are highly valued for their efficiency and atom economy. The structural elements of this compound make it a potentially valuable component in such reactions. The lactam can act as a nucleophile or electrophile under different conditions, while the sulfonic acid group can serve as an in-situ Brønsted acid catalyst to activate other reactants.

For example, sulfonic acid functionalized porous organic polymers have been successfully employed as heterogeneous catalysts for the pseudo four-component synthesis of dihydro-2-oxypyrroles. nih.govnih.gov This demonstrates the utility of combining a sulfonic acid catalyst with reactants that form a pyrrole (B145914) ring structure. Similarly, the synthesis of pyrrolidine-2,3-diones has been achieved through a one-pot multicomponent reaction involving an amine, an aldehyde, and a pyruvic ester derivative. nih.gov These examples highlight the synergy between the functional groups present in this compound, suggesting its potential to participate in and catalyze complex cascade and multicomponent reactions for the efficient construction of diverse molecular frameworks.

Catalytic Applications of Sulfonic Acid Moieties and Derivatives

The sulfonic acid group is a key functional moiety for catalysis, primarily due to its strong Brønsted acidity.

The sulfonic acid group (-SO₃H) is a strong protic acid, making this compound a potent Brønsted acid catalyst. Such catalysts are crucial in a wide range of acid-catalyzed organic transformations, including esterification, hydration, and carbon-carbon bond-forming reactions. nih.govrsc.org The catalytic activity of sulfonic acids is often dependent on the number and the electronic environment of the sulfonic acid groups. mdpi.com

Solid-supported sulfonic acid catalysts are of particular interest as they combine the high activity of liquid acids with the practical advantages of heterogeneous catalysts, such as easy separation and recyclability. mdpi.com Sulfonic acid-functionalized polymers and materials have been developed for various applications. nih.govnih.govacs.org For instance, a sulfonic acid-functionalized porous organic polymer demonstrated high efficiency in catalyzing the synthesis of dihydro-2-oxypyrroles. nih.govnih.gov The performance of these catalysts is linked to the stable chemical bonding of the sulfonic acid groups to the support material. mdpi.com The molecular structure of this compound allows it to be used either as a homogeneous catalyst or potentially anchored to a solid support via its pyrrolidone ring for heterogeneous applications. The presence of a strong Brønsted acid has been shown to significantly enhance the reactivity of certain catalytic intermediates in oxidation reactions. mdpi.com

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org For this compound to function as a chiral auxiliary, it would first need to be synthesized in an enantiomerically pure form (i.e., as a single enantiomer).

The pyrrolidone ring is a common feature in many successful chiral auxiliaries. If resolved into its individual enantiomers, chiral this compound could potentially be used to direct stereoselective transformations. The auxiliary would be attached to a substrate, influence the stereochemical course of a reaction (e.g., alkylation or aldol (B89426) reaction), and then be cleaved for recovery. wikipedia.org The nitrogen atom of the pyrrolidone ring provides a convenient attachment point for substrates, and the rigid, cyclic structure can create a well-defined chiral environment to bias the approach of reagents.

Furthermore, chiral sulfonic acids themselves are an emerging class of Brønsted acid organocatalysts for asymmetric synthesis. nih.govmcgill.ca An enantiomerically pure form of this compound could act as a chiral Brønsted acid catalyst. In such a role, the protonated substrate would form a chiral ion pair with the sulfonate anion, and the chiral environment provided by the catalyst would induce enantioselectivity in the subsequent reaction step. mcgill.ca The development of chiral sulfonic acids is an active area of research, aiming to expand the toolkit of catalysts for stereoselective synthesis. nih.gov

Polymer Chemistry Applications

The bifunctional nature of this compound makes it a candidate monomer for creating functional polymers. The pyrrolidone ring can be opened via hydrolysis to yield a linear amino acid structure, which can then be polymerized. More commonly, a polymerizable group (like a vinyl group) could be attached to the pyrrolidone ring, allowing it to be incorporated into polymers via addition polymerization.

Polymers containing sulfonic acid groups are well-known for their application as ion-exchange resins and solid acid catalysts. acs.orgacs.org The incorporation of the 2-oxopyrrolidinyl moiety alongside the sulfonic acid group could impart unique properties to the resulting polymer. For example, the polar lactam group could enhance the polymer's hydrophilicity, swelling behavior, and interaction with specific substrates.

Research has demonstrated the synthesis and utility of sulfonic acid-functionalized polymers for various catalytic purposes. nih.govnih.gov For example, a polymer with a structure related to this compound, specifically a polymer of 2-propenoic acid with 2-methyl-2-(1-oxo-2-propenyl)amino-1-propanesulfonic acid, is used as a deposit control agent in water treatment applications. chemicalbook.com This highlights the potential for polymers containing both a sulfonic acid and an amide functionality to have valuable material properties. By copolymerizing a vinyl-functionalized derivative of this compound with other monomers, new materials with tailored acidity, polarity, and thermal stability could be developed for applications in catalysis, separation, or water purification. acs.org

Design of Chemical Reagents and Protecting GroupsThere is no evidence in the scientific literature to indicate that this compound has been employed in the design of new chemical reagents or as a protecting group in organic synthesis.

Table of Compounds Mentioned

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Reactivity Profiles

The foundational structure of 2-oxo-1-pyrrolidinesulfonic acid, which combines a lactam with a sulfonic acid group, suggests a rich and largely unexplored reactive landscape. Future investigations are anticipated to move beyond known derivatizations to uncover novel transformations and catalytic activities.

Current knowledge has demonstrated that the 2-oxo-1-pyrrolidine core can be a scaffold for synthesizing a variety of derivatives. For instance, processes for preparing 2-oxo-1-pyrrolidine derivatives are known to be carried out at temperatures ranging from room temperature to 150°C, sometimes with the aid of catalysts like acetic acid, hydroxybenzotriazole, or 2-hydroxypyridine. google.com The synthesis of various 2-oxo-5-aryl-3-hydrazone and 2-oxo-5-aryl-4-hydrazone pyrrolidine (B122466) derivatives further highlights the versatility of the pyrrolidinone ring in multicomponent reactions and subsequent functional group transformations. researchgate.net

Future research could focus on leveraging the inherent functionalities of this compound in novel ways:

Catalytic Activity : The acidic nature of the sulfonic acid group, coupled with the polar lactam ring, could endow the molecule with unique catalytic properties. Investigations into its ability to catalyze reactions such as esterifications, aldol (B89426) reactions, or asymmetric transformations could reveal it to be a novel organocatalyst.

Novel Ring-Opening Reactions : Exploration of selective ring-opening reactions of the pyrrolidinone ring, triggered by the sulfonic acid moiety or external reagents, could lead to the formation of novel linear amino sulfonic acids, which are valuable building blocks in medicinal chemistry.

Polymerization Precursor : The bifunctional nature of the molecule makes it a potential monomer for the synthesis of novel polyamides or polysulfonamides with unique properties, such as enhanced thermal stability or hydrophilicity.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of molecules like this compound and its derivatives. These technologies can dramatically accelerate the pace of research by enabling the rapid synthesis and screening of large libraries of compounds.

While direct application of these techniques to this compound is not yet widely reported, the principles have been successfully applied to structurally related compounds. For example, the discovery of perampanel, a noncompetitive AMPA receptor antagonist, was facilitated by high-throughput screening assays of a series of 1,3,5-triaryl-1H-pyridin-2-one derivatives. nih.gov This demonstrates the power of HTS in identifying lead compounds from a large chemical space.

Future research directions in this area could involve:

Automated Library Synthesis : Developing automated synthesis platforms to rapidly generate a diverse library of this compound derivatives. By systematically varying substituents on the pyrrolidine ring, researchers can quickly explore structure-activity relationships for various applications.

High-Throughput Screening for Biological Activity : Utilizing HTS to screen these libraries against a wide range of biological targets. This could uncover unexpected therapeutic applications for this class of compounds.

Reaction Optimization : Employing HTE to rapidly screen a wide array of catalysts, solvents, and reaction conditions to optimize the synthesis of this compound and its derivatives, leading to higher yields and purity.

Theoretical Predictions for Novel Derivations and Applications

Computational chemistry and theoretical modeling offer powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, these in silico approaches can provide valuable insights into its behavior and suggest novel avenues for research.

Although specific theoretical studies on this compound are not yet prominent in the literature, the methodologies are well-established. Quantum chemical calculations, for instance, can be used to determine the molecule's electronic structure, preferred conformations, and the transition states of potential reactions. This information can help in understanding its reactivity and in designing new derivatives with desired properties.

Future theoretical investigations could focus on:

Predicting Reactivity : Using computational models to predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding the design of new synthetic routes and reactions.

Designing Novel Derivatives : Employing in silico design to create virtual libraries of this compound derivatives with specific electronic or steric properties. These virtual compounds can then be screened for potential applications before being synthesized in the lab.

Understanding Structure-Property Relationships : Developing quantitative structure-activity relationship (QSAR) models to correlate the structural features of this compound derivatives with their observed biological or chemical properties. This can aid in the rational design of more potent or selective compounds.

Sustainable Synthesis and Circular Economy Approaches for this compound Chemistry

The principles of green chemistry and the concept of a circular economy are increasingly influencing the design of chemical syntheses. For this compound, future research will likely focus on developing more sustainable and environmentally friendly methods of production and use.

The development of efficient synthetic methods is a key aspect of sustainability. For instance, a patent for compounds of 3-(5-substituted Oxy-2, 4-dinitrophenyl)-2-oxo-propionic acid ester highlights a synthesis method that results in a shorter process and higher yield. google.com While not directly for this compound, this focus on efficiency is a tenet of green chemistry.

Furthermore, biocatalysis offers a promising avenue for the sustainable synthesis of related 2-oxo acids. The use of enzymes, such as 2-oxoacid aldolases, can enable the construction of complex molecules from simple, renewable starting materials under mild reaction conditions. nih.gov

Future research in this domain could explore:

Green Synthetic Routes : Developing synthetic pathways to this compound that utilize renewable feedstocks, employ environmentally benign solvents, and minimize waste generation. This could involve exploring biocatalytic or chemocatalytic routes that offer high atom economy.

Biocatalytic Synthesis : Investigating the use of engineered enzymes to catalyze the synthesis of this compound and its derivatives. This could lead to highly selective and sustainable production methods. rsc.org

Circular Economy Integration : Designing the lifecycle of this compound and its derivatives with recycling and reuse in mind. This could involve developing methods to recover and regenerate the compound from waste streams or designing derivatives that can be easily degraded into non-toxic components after their intended use.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Oxo-1-pyrrolidinesulfonic acid, and how do reaction parameters (e.g., solvent, catalyst) affect yield and purity?

  • Methodological Answer : The synthesis of pyrrolidine derivatives typically involves ring-closing reactions or oxidation of pyrrolidine precursors. For example, analogous compounds like (2S)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid are synthesized via nucleophilic substitution or cyclization reactions using ketone or carboxylic acid intermediates . Reaction conditions such as solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., palladium for cross-coupling) significantly influence regioselectivity and yield. Purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should employ spectroscopic techniques (e.g., NMR, FT-IR) to monitor degradation products. For instance, storage at 4°C in inert atmospheres is recommended for related pyrrolidine-carboxylic acids to prevent hydrolysis or oxidation . Accelerated stability testing (e.g., 40°C/75% relative humidity) combined with HPLC-MS can identify decomposition pathways and guide optimal storage protocols .

Q. What analytical techniques are most effective for confirming the stereochemical purity of this compound?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column or capillary electrophoresis can resolve enantiomers. X-ray crystallography is definitive for absolute configuration determination, as demonstrated for (2R)-configured pyrrolidine derivatives . Polarimetry and circular dichroism (CD) are complementary for assessing optical purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Methodological Answer : SAR studies require systematic modification of functional groups (e.g., sulfonic acid, ketone) and comparison with analogs. For example:

AnalogStructural FeatureBiological ActivitySource
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acidChlorophenyl substitutionAnticonvulsant activity
(2S)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxylic acidIsopropyl substitutionNeurotransmitter modulation
  • In vitro assays (e.g., enzyme inhibition, cell viability) and molecular docking against target proteins (e.g., GABA receptors) can link structural features to activity .

Q. What computational strategies are suitable for predicting the binding interactions of this compound with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations optimize the compound's conformation for docking. Tools like AutoDock Vina or Schrödinger Suite can predict binding affinities to targets such as sulfotransferases or ion channels. Validation via comparative analysis with crystallographic data of similar ligands (e.g., pyrrolidine-based enzyme inhibitors) improves reliability .

Q. How can researchers resolve contradictions in reported biological activities of pyrrolidine derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). Meta-analyses of published data, coupled with standardized protocols (e.g., OECD guidelines for in vitro toxicity), are essential. Replicating studies under controlled conditions (e.g., same IC50 measurement method) and using orthogonal assays (e.g., SPR for binding kinetics vs. functional assays) can clarify inconsistencies .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Transitioning from batch to flow chemistry improves reproducibility and yield. Solvent selection (e.g., switching from DCM to ethanol) enhances safety and sustainability. Process analytical technology (PAT) tools like inline FT-IR monitor reaction progress in real time, reducing purification steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.